Purity-Defined Structural Identity: 95% Minimum Purity Establishes a Reliable Baseline Absent from Uncharacterized Amidines
Commercially available N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide is supplied with a documented minimum purity of 95% . In contrast, the parent 3,5-bis(trifluoromethyl)benzamidine hydrochloride (CAS 97603-94-6) is offered at 97% purity , yet it lacks the N-(4-chlorophenyl)-N'-methyl substitution that defines the target compound's unique chemical identity. When purity is held constant, the differentiating factor is the specific substitution pattern. The 95% purity specification provides a verifiable quality anchor that is absent for custom-synthesized or in-house prepared analogs, where purity may vary between batches and goes unreported in primary literature.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 95% (as supplied by AKSci, catalog 6811CH) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)benzamidine hydrochloride (CAS 97603-94-6): 97% (AKSci catalog 4569AF); N-(4-chlorophenyl)benzamidine (CAS 7035-69-0): purity not routinely specified |
| Quantified Difference | Purity difference is not the primary differentiator; rather, the combination of 95% purity with the unique 4-chlorophenyl-N'-methyl-3,5-bis(trifluoromethyl) substitution pattern distinguishes the target compound from analogs that share only the benzamidine core. |
| Conditions | Commercial supplier specifications; purity determined by supplier QC methods (typically HPLC or NMR). |
Why This Matters
For procurement decisions, a documented purity specification reduces the risk of introducing uncharacterized impurities that could confound biological assay results.
